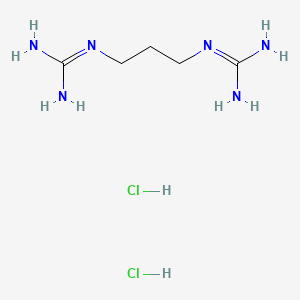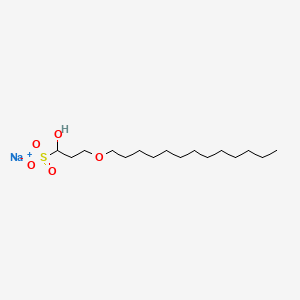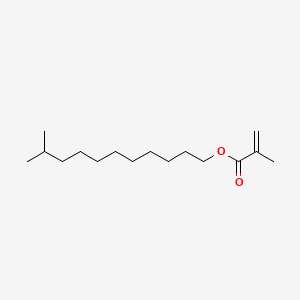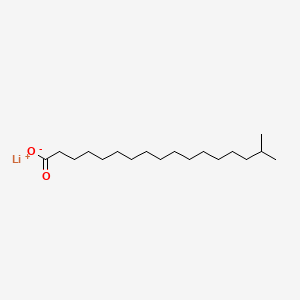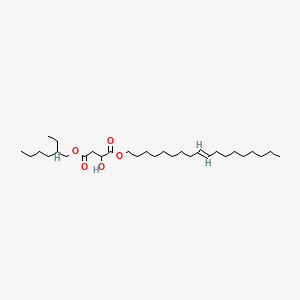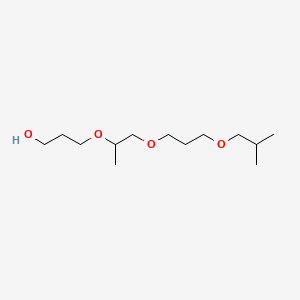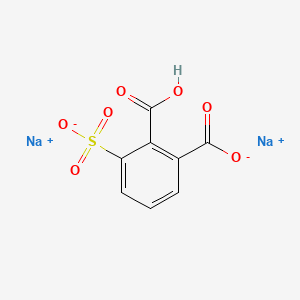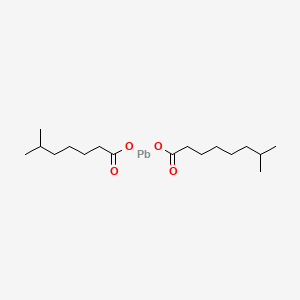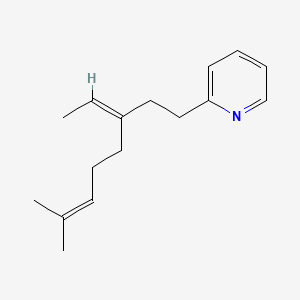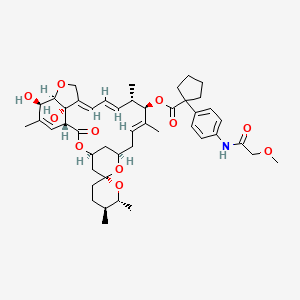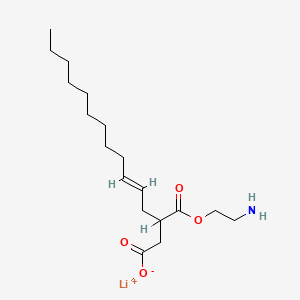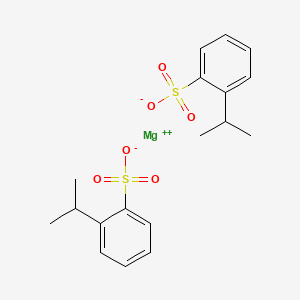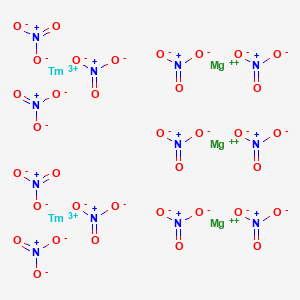
Trimagnesium dithulium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium dithulium dodecanitrate is a heterocyclic organic compound with the molecular formula Mg3N12O36Tm2 and a molecular weight of 1154.842220 g/mol . This compound is known for its unique structure, which includes magnesium and thulium ions coordinated with nitrate groups. It is primarily used in experimental and research settings.
Preparation Methods
The synthesis of trimagnesium dithulium dodecanitrate typically involves the reaction of magnesium nitrate and thulium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound with high purity .
In industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Trimagnesium dithulium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate groups in the compound can be substituted with other ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimagnesium dithulium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in areas where magnesium and thulium ions play a crucial role.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of trimagnesium dithulium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The magnesium and thulium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Trimagnesium dithulium dodecanitrate can be compared with other similar compounds, such as:
Trimagnesium diterbium dodecanitrate: Similar in structure but contains terbium instead of thulium.
Diammonium terbium pentanitrate: Contains terbium and ammonium ions instead of magnesium and thulium.
Properties
CAS No. |
93893-23-3 |
|---|---|
Molecular Formula |
Mg3N12O36Tm2 |
Molecular Weight |
1154.85 g/mol |
IUPAC Name |
trimagnesium;thulium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Tm/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
InChI Key |
IBJUMUNRMHDVML-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tm+3].[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


